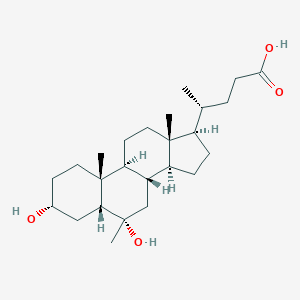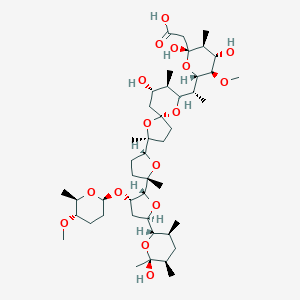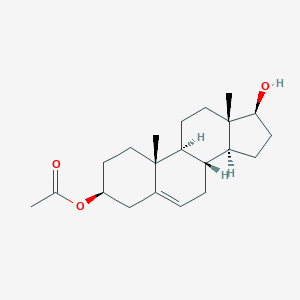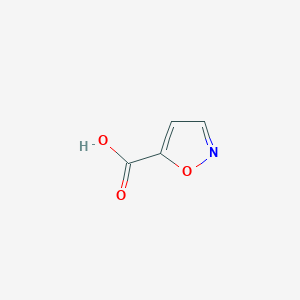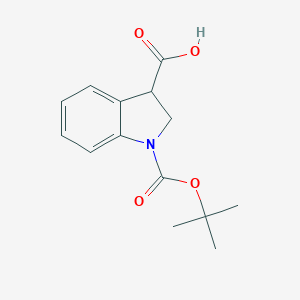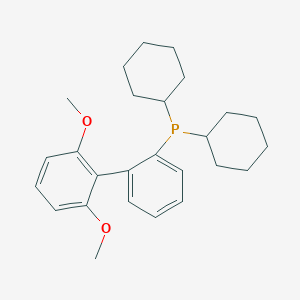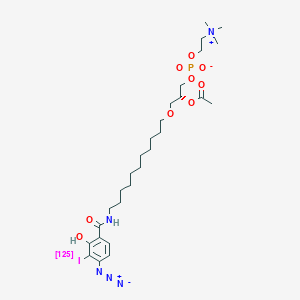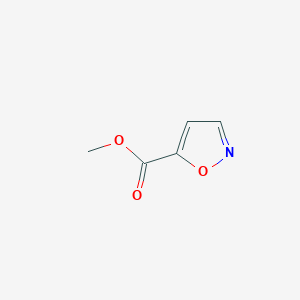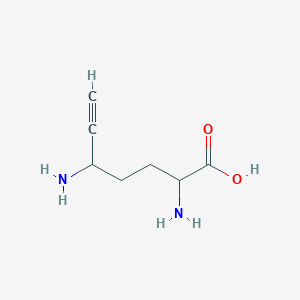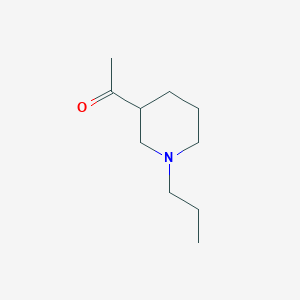
1-(1-Propylpiperidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propylpiperidin-3-yl)ethanone, commonly known as PPE, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. PPE is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of PPE is similar to that of other cathinones, which involves the release of neurotransmitters, such as dopamine and serotonin, in the brain. PPE acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft.
Efectos Bioquímicos Y Fisiológicos
PPE has been shown to have stimulant effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. PPE has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPE in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the central nervous system and its potential applications in scientific research. However, one limitation of using PPE in lab experiments is that it is a controlled substance in many countries, which may limit its availability and use in research.
Direcciones Futuras
There are several future directions for research on PPE and other cathinones. One area of research is the development of new cathinones with specific effects on neurotransmitter systems, which could have potential applications in the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of cathinone use on the brain and the body, which could have implications for public health and drug policy. Additionally, more research is needed to understand the mechanisms of action of cathinones and their effects on the immune system, which could have implications for the treatment of autoimmune disorders.
Métodos De Síntesis
PPE can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and oxidative coupling. The Leuckart-Wallach reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of propiophenone with an amine and a reducing agent, such as sodium borohydride. Oxidative coupling involves the reaction of propiophenone with an oxidizing agent, such as potassium permanganate, in the presence of a catalyst.
Aplicaciones Científicas De Investigación
PPE has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant effects similar to those of other cathinones, such as methylone and mephedrone. PPE has also been used to study the mechanisms of action of cathinones and their effects on neurotransmitter systems, such as dopamine and serotonin.
Propiedades
Número CAS |
118371-33-8 |
|---|---|
Nombre del producto |
1-(1-Propylpiperidin-3-yl)ethanone |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(1-propylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3 |
Clave InChI |
NKXQUSMZKPGODT-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C(=O)C |
SMILES canónico |
CCCN1CCCC(C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



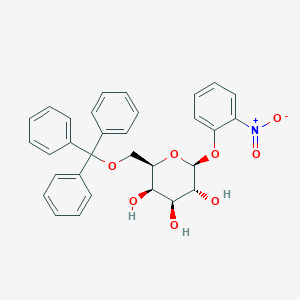
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
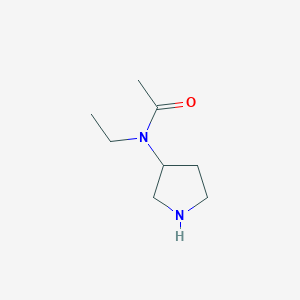
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
